Gentamicin C1A

説明

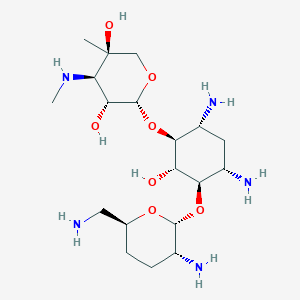

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGXETMJINRLTH-BOZYPMBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023092 | |

| Record name | Gentamicin C1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26098-04-4 | |

| Record name | Gentamicin C1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26098-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentamicin C1A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentamicin C1a | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gentamicin C1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTAMICIN C1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4A72IATD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gentamicin C1a: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentamicin (B1671437) C1a, a major component of the clinically significant gentamicin C antibiotic complex, exerts its potent bactericidal activity by targeting the bacterial ribosome and disrupting protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Gentamicin C1a. It details the antibiotic's interaction with the 30S ribosomal subunit, leading to messenger RNA (mRNA) misreading and the inhibition of ribosomal translocation. This document compiles quantitative data on binding affinities and inhibitory concentrations, presents detailed protocols for key experimental assays, and utilizes visualizations to elucidate complex pathways and workflows.

Introduction

Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections. Gentamicin, a mixture of related aminoglycoside compounds, is widely used against a broad spectrum of bacteria. The efficacy of the gentamicin complex is attributed to its primary components: Gentamicin C1, this compound, and Gentamicin C2. Understanding the precise mechanism of action of each component is crucial for the development of novel antimicrobial agents with improved efficacy and reduced toxicity. This guide focuses on this compound, a particularly active constituent, and its intricate interplay with the bacterial protein synthesis machinery.

The Molecular Target: The Bacterial 30S Ribosomal Subunit

The primary target of this compound is the 30S subunit of the bacterial 70S ribosome. Specifically, it binds to the A site within the 16S ribosomal RNA (rRNA). This binding pocket is a highly conserved region critical for the decoding of mRNA codons during protein synthesis.

Structural Basis of Interaction

This compound is a 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycoside. Its structure, comprising three rings, is pivotal for its interaction with the ribosomal A site.

-

Rings I and II: These rings are fundamental for the specific recognition of the A site RNA. They form crucial hydrogen bonds with key nucleotides of the 16S rRNA.

-

Ring III: This ring also contributes to the binding affinity and specificity of the interaction with conserved base pairs in the A site.

Upon binding, this compound induces a conformational change in the A site. Notably, it causes the displacement of two universally conserved adenine (B156593) residues, A1492 and A1493, from the helical stack of the 16S rRNA. This conformational switch is central to the mechanism of action of this compound.

Dual-Pronged Attack on Protein Synthesis

This compound disrupts protein synthesis through two primary mechanisms: inducing the misreading of the mRNA template and inhibiting the translocation of the ribosome along the mRNA.

Induction of mRNA Misreading

The binding of this compound to the A site stabilizes a conformation that mimics the state of the ribosome when a correct (cognate) aminoacyl-tRNA is bound. This stabilization allows for the erroneous acceptance of near-cognate aminoacyl-tRNAs, which have a single base mismatch with the mRNA codon. The displacement of A1492 and A1493 is a key event in this process, as these nucleotides are involved in proofreading the codon-anticodon interaction. The incorporation of incorrect amino acids into the growing polypeptide chain leads to the synthesis of non-functional or toxic proteins, ultimately contributing to bacterial cell death.

Inhibition of Ribosomal Translocation

Following peptide bond formation, the ribosome must move along the mRNA by one codon in a process called translocation. This compound binding to the A site has been shown to impede this movement. By stabilizing the ribosome in a pre-translocation state, the antibiotic hinders the progression of the ribosome, leading to a halt in protein synthesis.

Quantitative Analysis of Gentamicin C Component Activity

The different components of the gentamicin complex exhibit varying affinities for the ribosomal A site and, consequently, different levels of inhibitory activity.

| Component | Binding Affinity to A-site RNA Oligonucleotide (Kd in µM at 4°C) | Inhibition of Protein Synthesis (IC50 in µM) |

| This compound | 0.01 | 0.3 |

| Gentamicin C2 | 0.025 | 0.5 |

| Gentamicin C1 | 0.5 | 1.8 |

Table 1: Comparative quantitative data for Gentamicin C components. The binding affinity was determined by chemical footprinting on an A-site RNA oligonucleotide[1]. The IC50 values for the inhibition of protein synthesis were determined in a cell-free translation assay[2].

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a variety of biochemical and biophysical techniques. Below are detailed protocols for key experiments.

Chemical Footprinting with Dimethyl Sulfate (DMS)

This technique is used to identify the binding site of a ligand on an RNA molecule. DMS methylates adenine and cytosine residues that are not protected by ligand binding or RNA structure.

Protocol:

-

Preparation of 30S Ribosomal Subunits: Isolate 30S ribosomal subunits from a bacterial strain (e.g., Escherichia coli) by sucrose (B13894) gradient centrifugation.

-

Binding Reaction: Incubate purified 30S subunits (final concentration 100 nM) with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2) at 37°C for 30 minutes.

-

DMS Modification: Add DMS to a final concentration of 50 mM and incubate for 5 minutes at 37°C. Quench the reaction by adding a stop solution (e.g., containing β-mercaptoethanol).

-

RNA Extraction: Extract the 16S rRNA from the reaction mixture using phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Primer Extension: Use a radiolabeled primer complementary to a region downstream of the A site to perform reverse transcription on the extracted 16S rRNA. The reverse transcriptase will stop at the methylated bases.

-

Gel Electrophoresis and Analysis: Analyze the primer extension products on a denaturing polyacrylamide sequencing gel. The resulting bands will reveal the nucleotides protected from DMS modification by this compound binding.

NMR Spectroscopy of the this compound-RNA Complex

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about the interaction between this compound and its RNA target.

Protocol:

-

RNA Preparation: Synthesize and purify a model RNA oligonucleotide representing the bacterial ribosomal A site.

-

Sample Preparation: Prepare a concentrated solution of the A-site RNA oligonucleotide (e.g., 1-2 mM) in an appropriate NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, in 90% H2O/10% D2O).

-

NMR Titration: Acquire a series of 1D or 2D NMR spectra (e.g., 1H-15N HSQC if using isotopically labeled RNA) of the RNA sample while incrementally adding a stock solution of this compound.

-

Data Acquisition: Record spectra at each titration point to monitor chemical shift perturbations of the RNA resonances upon drug binding.

-

Structure Calculation: For a full structural determination, prepare a 1:1 stoichiometric complex of uniformly 13C, 15N-labeled A-site RNA and this compound. Acquire a suite of multidimensional NMR experiments (e.g., NOESY, TOCSY, HSQC) to obtain distance and dihedral angle restraints. Use these restraints in computational software to calculate the three-dimensional structure of the complex.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol:

-

Prepare a Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for transcription and translation.

-

Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like [35S]-methionine), and an energy source (ATP and GTP).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes) to allow for protein synthesis.

-

Quantification of Protein Synthesis: Stop the reaction and quantify the amount of newly synthesized protein. This can be done by measuring the incorporated radioactivity using trichloroacetic acid (TCA) precipitation followed by scintillation counting, or by measuring the activity of the reporter enzyme.

-

IC50 Determination: Plot the percentage of inhibition of protein synthesis against the logarithm of the this compound concentration and determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).

Toeprinting Assay for Translocation Inhibition

The toeprinting assay is a primer extension inhibition method used to map the position of the ribosome on an mRNA molecule. It can be adapted to measure the inhibition of ribosomal translocation.

Protocol:

-

Prepare Translationally Active Ribosomes: Form initiation complexes by incubating 70S ribosomes with a specific mRNA template, initiator tRNA (fMet-tRNAfMet), and initiation factors.

-

Elongation and Stalling: Allow one round of peptide bond formation by adding the appropriate aminoacyl-tRNA. This will result in a ribosome stalled in the pre-translocation state.

-

Inhibitor Incubation: Incubate the stalled pre-translocation complexes with different concentrations of this compound.

-

Translocation Reaction: Initiate translocation by adding elongation factor G (EF-G) and GTP.

-

Primer Extension: Perform a primer extension reaction on the mRNA from the reaction mixture using a radiolabeled primer that anneals downstream of the ribosomal binding site. The reverse transcriptase will be blocked by the ribosome, creating a "toeprint".

-

Analysis: Analyze the primer extension products on a sequencing gel. Inhibition of translocation will be observed as a decrease in the intensity of the toeprint corresponding to the post-translocation state and an accumulation of the toeprint corresponding to the pre-translocation state.

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Chemical Footprinting

Caption: Workflow for DMS chemical footprinting.

Experimental Workflow for In Vitro Translation Inhibition Assay

Caption: Workflow for in vitro translation inhibition assay.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis, acting through a well-defined mechanism that involves binding to the ribosomal A site. This interaction triggers a cascade of events, including mRNA misreading and translocation inhibition, which are ultimately lethal to the bacterium. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for the rational design of new aminoglycoside derivatives with enhanced antibacterial activity and potentially reduced host toxicity. Further research into the subtle differences in the mechanisms of action of the various gentamicin components will continue to inform the development of next-generation antibiotics.

References

Gentamicin C1a: A Technical Deep Dive into its Discovery, History, and Core Scientific Attributes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentamicin (B1671437) C1a, a key component of the gentamicin C complex, has been a subject of significant scientific inquiry since its discovery. This technical guide provides an in-depth exploration of the discovery and history of Gentamicin C1a, its biosynthesis, mechanism of action, and the experimental methodologies crucial to its study. Quantitative data on its production and antibacterial efficacy are presented in structured tables for clarity. Furthermore, key pathways and experimental workflows are visualized through detailed diagrams rendered in Graphviz DOT language, offering a comprehensive resource for researchers and professionals in the field of antibiotic drug development.

Discovery and History

The journey of this compound began with the discovery of the gentamicin antibiotic complex in 1963 by Weinstein, Wagman, and their colleagues at the Schering Corporation in Bloomfield, New Jersey.[1] The antibiotic was isolated from the fermentation broth of the soil actinomycete Micromonospora purpurea.[1] The name "gentamicin" was derived from the purple color of the microbial culture, reminiscent of gentian violet.[1] Subsequent research focused on separating and characterizing the individual components of this complex, leading to the identification of Gentamicin C1, C1a, C2, C2a, and C2b.[2][3]

This compound distinguished itself as an important precursor for the semi-synthesis of etimicin, a potent antibiotic.[2][4] This has driven research into metabolic engineering strategies to enhance its production, aiming for exclusive synthesis of this valuable component.[1][2][4]

Biosynthesis of this compound

The biosynthesis of the gentamicin C complex in Micromonospora purpurea is a complex process involving a series of enzymatic modifications. The pathway branches from the intermediate gentamicin X2.[5] One major branch leads to the production of gentamicin C2a, C2, and C1, while the other, more direct pathway, yields this compound and C2b.[5]

Key enzymes in this process include GenK and GenL. The methylation step catalyzed by GenK is a critical determinant of the final product distribution.[1] By inactivating the genK gene, the metabolic flux can be redirected towards the pathway that produces this compound.[1][2] Furthermore, the inactivation of the genL gene, which is responsible for the conversion of C1a to C2b, has been shown to result in strains of M. purpurea that exclusively produce this compound.[1][2]

Mechanism of Action

This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by targeting the bacterial ribosome, specifically the 30S ribosomal subunit.[6] This binding interferes with protein synthesis in two primary ways:

-

Inhibition of Initiation Complex Formation: It can prevent the formation of the initiation complex, a crucial first step in protein synthesis.

-

Induction of mRNA Misreading: More significantly, it causes misreading of the genetic code on the messenger RNA (mRNA) template.[6] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins. This disruption of protein synthesis is ultimately lethal to the bacterium.

The interaction of this compound with the A-site of the 16S rRNA within the 30S subunit has been studied in detail, providing a structural basis for its antibiotic activity.[6]

Quantitative Data

Production of this compound

Metabolic engineering of Micromonospora purpurea has enabled the exclusive production of this compound. While specific industrial production yields are often proprietary, laboratory-scale fermentation of engineered strains has shown significant accumulation of this compound.[1][2]

Table 1: Production of Gentamicin C Components by Wild-Type and Engineered M. purpurea Strains

| Strain | Genotype | Gentamicin C Components Produced | Reference |

| Gb1008 (Wild Type) | - | C1, C1a, C2, C2a, C2b | [1] |

| GK1101 | ΔgenK | C1a, C2b | [1] |

| GbL202 | ΔgenL | C1a, C2, C2a | [1] |

| GbKL202 | ΔgenKΔgenL | C1a only | [1] |

Antibacterial Activity

The antibacterial activity of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Key Bacterial Pathogens

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 0.1 - 1.0 | [7] |

| Pseudomonas aeruginosa | PAO1 | 0.5 | [8] |

| Pseudomonas aeruginosa | Clinical Isolates | 0.25 - 2.0 (susceptible) | [9] |

| Staphylococcus aureus | ATCC 29213 | 0.235 - 0.5 | [10] |

| Staphylococcus aureus | ATCC 29213 | ≤ 2.0 | [11] |

Experimental Protocols

Isolation and Purification of this compound

This protocol outlines the preparative High-Performance Liquid Chromatography (HPLC) method for the purification of this compound.[12][13][14]

Methodology:

-

Protection of Amine Groups: The primary and secondary amine groups of the gentamicin components in the mixture are protected with a suitable UV-active protecting group, such as benzyl chloroformate. This allows for effective separation and detection by HPLC.[12]

-

Preparative HPLC: The protected gentamicin mixture is subjected to preparative reverse-phase HPLC.

-

Fraction Collection: The fraction corresponding to the protected this compound is collected.

-

Lyophilization: The collected fraction is lyophilized to yield the fully protected this compound as a solid.[12]

-

Deprotection: The protecting groups are removed, for example, by catalytic hydrogenation.[12]

-

Final Purification: The pure this compound is isolated by filtration to remove the catalyst, followed by solvent removal.[12]

-

Analysis: The identity and purity of the isolated this compound are confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.[15][16][17] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and confirm the structure.

Methodology:

-

Sample Preparation: A sample of purified this compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer.

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.[17]

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure.

-

-

Data Analysis: The acquired NMR spectra are processed and analyzed to assign all proton and carbon chemical shifts and to confirm the connectivity and stereochemistry of the molecule.

Ribosome Binding Assay

A filter binding assay can be used to study the interaction of this compound with the bacterial ribosome.[18][19] This assay measures the direct binding of a radiolabeled ligand (this compound) to its target (the ribosome).

Methodology:

-

Preparation of Components:

-

Radiolabeled this compound: this compound is radiolabeled, for example, with tritium (B154650) (³H).

-

Ribosomes: 70S ribosomes or 30S ribosomal subunits are isolated from a suitable bacterial strain (e.g., E. coli).

-

Buffers: Appropriate binding and wash buffers are prepared.

-

-

Binding Reaction:

-

A constant amount of ribosomes is incubated with increasing concentrations of radiolabeled this compound in the binding buffer.

-

The reaction is allowed to reach equilibrium.

-

-

Filtration:

-

The reaction mixture is filtered through a nitrocellulose membrane. The ribosomes and any bound this compound will be retained on the filter, while unbound this compound will pass through.

-

-

Washing: The filter is washed with cold wash buffer to remove any non-specifically bound ligand.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The amount of bound this compound is plotted against the concentration of free this compound to determine the binding affinity (dissociation constant, Kd).

Conclusion

This compound remains a molecule of significant interest in the field of antibacterial research and development. Its unique biosynthetic pathway offers opportunities for metabolic engineering to improve production yields. A thorough understanding of its mechanism of action at the molecular level provides a foundation for the rational design of new aminoglycoside antibiotics with improved efficacy and reduced toxicity. The experimental protocols detailed in this guide serve as a valuable resource for researchers seeking to further investigate the properties and potential applications of this important antibiotic component.

References

- 1. Exclusive Production of this compound from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exclusive Production of this compound from Micromonospora purpurea by Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exclusive Production of this compound from Micromonospora purpurea by Metabolic Engineering [ouci.dntb.gov.ua]

- 5. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Different effects of sub-minimum inhibitory concentrations of gentamicin on the expression of genes involved in alginate production and biofilm formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ankemdernegi.org.tr [ankemdernegi.org.tr]

- 11. Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20110294994A1 - Gentamicin Separation Method - Google Patents [patents.google.com]

- 13. scispace.com [scispace.com]

- 14. Preparative purification of gentamicin components using high-speed counter-current chromatography coupled with electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Proton Nuclear Magnetic Resonance Spectroscopy as a Technique for Gentamicin Drug Susceptibility Studies with Escherichia coli ATCC 25922 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

Gentamicin C1A and the 30S Ribosomal Subunit: A Technical Guide to the Binding Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin (B1671437), a potent aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, the essential machinery for protein synthesis. This technical guide provides an in-depth exploration of the binding of a specific component of the gentamicin complex, Gentamicin C1A, to the 30S ribosomal subunit. Understanding the molecular details of this interaction is paramount for the development of novel antimicrobial agents and for combating the growing threat of antibiotic resistance.

This compound's primary target is the decoding A site on the 16S rRNA of the 30S subunit.[1][2] By binding to this critical region, this compound induces a conformational change that leads to the misreading of the mRNA codon, ultimately resulting in the synthesis of non-functional or toxic proteins and subsequent bacterial cell death.[3][4][5] This guide will delve into the quantitative aspects of this binding, the detailed experimental methodologies used to elucidate this interaction, and the key molecular players involved.

Mechanism of Action: Interference with Protein Synthesis

The binding of this compound to the 30S ribosomal subunit disrupts the fidelity of protein translation through a well-characterized mechanism. Upon binding to helix 44 (h44) of the 16S rRNA at the A site, this compound stabilizes a conformation where two universally conserved adenine (B156593) residues, A1492 and A1493, are flipped out from the helix.[5][6] This flipped-out conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, thereby reducing the accuracy of the decoding process and allowing near-cognate aminoacyl-tRNAs to be incorporated into the growing polypeptide chain.[6][7] This leads to the production of aberrant proteins, which can disrupt cellular function and contribute to the bactericidal activity of the antibiotic.[3]

Quantitative Binding Data

The affinity of this compound for the 30S ribosomal subunit and its A-site model has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter that reflects the strength of the binding interaction, with lower values indicating higher affinity. The half-maximal inhibitory concentration (IC50) for protein synthesis provides a measure of the functional consequence of this binding.

| Compound | Target | Method | Temperature (°C) | Dissociation Constant (Kd) | IC50 (Protein Synthesis) | Reference |

| This compound | 30S Subunit | Chemical Probing (DMS) | Not Specified | ~1 µM (protection observed) | Not Reported | [1] |

| This compound | A-site RNA oligonucleotide | Chemical Probing (DMS) | 25 | 2 µM | Not Reported | [1] |

| This compound | A-site RNA oligonucleotide | Chemical Probing (DMS) | 4 | 0.01 µM | Not Reported | [1] |

| This compound | Bacterial Ribosomes | Cell-free translation assay | 37 | Not Reported | 0.4 µM | [8] |

| Gentamicin C1 | A-site RNA oligonucleotide | Chemical Probing (DMS) | 4 | 0.5 µM | Not Reported | [1] |

| Gentamicin C2 | A-site RNA oligonucleotide | Chemical Probing (DMS) | 4 | 0.025 µM | Not Reported | [1] |

Experimental Protocols

A variety of sophisticated experimental techniques are employed to study the interaction between this compound and the 30S ribosomal subunit. Below are detailed methodologies for some of the key experiments.

Chemical Footprinting with Dimethyl Sulfate (B86663) (DMS)

This technique is used to identify the binding site of a ligand on an RNA molecule by probing the accessibility of nucleotide bases to chemical modification.

Protocol:

-

Preparation: 30S ribosomal subunits (typically 10 pmol) are incubated in a buffer containing 80 mM potassium cacodylate (pH 7.2), 100 mM ammonium (B1175870) chloride, 20 mM magnesium chloride, 1 mM dithiothreitol, and 0.5 mM EDTA.[1]

-

Binding: Varying concentrations of this compound are added to the ribosome solution and incubated to allow for binding equilibrium to be reached.

-

Modification: Dimethyl sulfate (DMS) is added to the reaction mixture. DMS methylates the N1 of adenine and N3 of cytosine in single-stranded RNA regions that are not protected by protein or ligand binding.

-

Quenching: The reaction is stopped by the addition of a quenching buffer, typically containing a sulfhydryl reagent like β-mercaptoethanol.

-

RNA Isolation: The 16S rRNA is extracted from the reaction mixture using standard phenol-chloroform extraction and ethanol (B145695) precipitation.

-

Primer Extension: A radiolabeled primer complementary to a region downstream of the expected binding site is annealed to the extracted 16S rRNA. Reverse transcriptase is then used to synthesize cDNA. The enzyme will stop at the site of methylation.

-

Analysis: The cDNA products are resolved on a denaturing polyacrylamide gel. The positions of the stops in the presence of this compound, compared to a no-drug control, reveal the nucleotides protected by the antibiotic binding.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the this compound-RNA complex in solution.

Protocol:

-

Sample Preparation: An RNA oligonucleotide mimicking the A site of the 16S rRNA is synthesized and purified.[1][9] Uniform isotopic labeling (e.g., with ¹³C and ¹⁵N) of the RNA may be performed for more complex structural studies.[9] The purified RNA is dissolved in an appropriate NMR buffer.

-

Titration: A solution of this compound is titrated into the RNA sample.

-

Data Acquisition: A series of NMR experiments (e.g., 1D proton, 2D NOESY, HSQC) are performed at each titration point.[9][10] Chemical shift perturbations are monitored to identify the nucleotides involved in the interaction.[1]

-

Structure Calculation: For a full structural determination, distance and dihedral angle restraints are derived from the NMR data, particularly from Nuclear Overhauser Effect (NOE) experiments. These restraints are then used in computational software to calculate the three-dimensional structure of the complex.[1][11]

X-ray Crystallography

This technique provides a static, atomic-level picture of the this compound-30S subunit complex.

Protocol:

-

Complex Formation and Crystallization: Purified 30S ribosomal subunits are incubated with an excess of this compound.[12] This complex is then subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source.[13][14] The diffraction pattern is recorded on a detector.

-

Structure Determination: The phases of the diffracted X-rays are determined using methods such as molecular replacement, using a known structure of the 30S subunit as a model.[13] An electron density map is then calculated.

-

Model Building and Refinement: The atomic model of the this compound-30S complex is built into the electron density map and refined to best fit the experimental data.[12]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the structural determination of large, dynamic complexes like the ribosome in a near-native, vitrified state.

Protocol:

-

Sample Preparation: A solution of the this compound-30S subunit complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.[15][16]

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosomal particles in different orientations are collected.[17][18]

-

Image Processing and 3D Reconstruction: The individual particle images are aligned and classified to generate 2D class averages. These averages are then used to reconstruct a 3D map of the complex.[15][19]

-

Model Building and Analysis: An atomic model is fitted into the 3D cryo-EM map, allowing for the visualization of the this compound binding site and any conformational changes in the ribosome.[16]

Logical Relationships in Experimental Data Interpretation

The data obtained from these diverse experimental approaches are complementary and provide a comprehensive understanding of the this compound-ribosome interaction.

Conclusion

The interaction of this compound with the 30S ribosomal subunit is a well-studied example of a small molecule targeting a large ribonucleoprotein complex with high specificity and potent biological consequences. The detailed structural and quantitative data, obtained through a combination of biochemical and biophysical methods, provide a solid foundation for understanding the mechanism of action of aminoglycoside antibiotics. This knowledge is crucial for the rational design of new antibiotics that can overcome existing resistance mechanisms and for the development of novel therapeutic strategies targeting the bacterial ribosome. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of microbiology, structural biology, and drug discovery.

References

- 1. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]

- 2. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stochastic gating and drug-ribosome interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of mammalian microsomal protein synthesis by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 11. Structure determination of protein/RNA complexes by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. resources.rigaku.com [resources.rigaku.com]

- 15. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Differences Between Gentamicin C1, C1a, and C2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentamicin (B1671437), a widely utilized aminoglycoside antibiotic, is not a single molecular entity but a complex mixture of structurally related components. The major constituents, Gentamicin C1, C1a, and C2, exhibit subtle yet significant differences in their chemical structures, which in turn influence their pharmacokinetic profiles, antibacterial efficacy, and toxicity. This technical guide provides a detailed comparative analysis of these three primary gentamicin components, offering a valuable resource for researchers and professionals in drug development and infectious disease. We present a comprehensive overview of their structural distinctions, comparative biological activities, and the experimental methodologies used for their evaluation.

Structural Differentiation

The fundamental difference between Gentamicin C1, C1a, and C2 lies in the methylation pattern of the purpurosamine ring (2-amino-hexose) of the aminoglycoside structure. These seemingly minor structural modifications have significant implications for their biological properties.

-

Gentamicin C1a: This component is the structural baseline of the C-series, lacking any methyl groups on the 6'-position of the purpurosamine ring.

-

Gentamicin C2: This component possesses a single methyl group at the C-6' position.

-

Gentamicin C1: This component is characterized by two methyl groups: one at the C-6' position and an additional N-methyl group at the 6'-amino position.

These structural variations are visually represented in the following diagram:

Comparative Biological Activity

The structural variations among the gentamicin C components lead to discernible differences in their antibacterial spectrum, potency, and toxicological profiles.

Antibacterial Efficacy

While all three components exhibit broad-spectrum activity against many Gram-negative and some Gram-positive bacteria, their potency can vary, particularly against strains harboring aminoglycoside-modifying enzymes.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Gentamicin C Components (μg/mL)

| Organism | Gentamicin C1 | This compound | Gentamicin C2 | Reference |

| E. coli WT | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | [1] |

| E. coli with AAC(3)-II | >128 | >128 | >128 | [1] |

| E. coli with AAC(6')-Ib | 4 | 64 | 64 | [1] |

| P. aeruginosa WT | 1 - 4 | 1 - 4 | 1 - 4 | [1] |

| S. aureus WT | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | [1] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Toxicity Profile

A significant concern with aminoglycoside therapy is the potential for nephrotoxicity and ototoxicity. Research indicates that the individual gentamicin components contribute differently to these adverse effects. Some studies suggest that Gentamicin C2 may be the most nephrotoxic and ototoxic of the three major components[2][3]. In contrast, this compound has been reported to be less ototoxic in some models[4].

Table 2: Comparative In Vitro Nephrotoxicity of Gentamicin Components

| Cell Line | Compound | IC50 | Reference |

| HK-2 | Gentamicin (mixture) | 22.3 mM | [2] |

| LLC-PK1 | Gentamicin C1 | Not cytotoxic at tested concentrations | [5] |

| LLC-PK1 | This compound | Not cytotoxic at tested concentrations | [5] |

| LLC-PK1 | Gentamicin C2 | Showed greater toxicity than C1 and C1a | [5] |

Pharmacokinetic Properties

The pharmacokinetic parameters of the gentamicin C components can also differ, affecting their distribution and elimination from the body. Notably, studies in beagles have shown that Gentamicin C1 has a significantly higher clearance and volume of distribution at a steady state compared to C1a and C2[6].

Table 3: Comparative Pharmacokinetic Parameters of Gentamicin C Components in Beagles (Single IV Dose)

| Parameter | Gentamicin C1 | This compound | Gentamicin C2 | Reference |

| Clearance (mL/min/kg) | 4.62 ± 0.71 | 1.81 ± 0.26 | 1.82 ± 0.25 | [6] |

| Volume of Distribution (Vss, L/kg) | 0.36 ± 0.04 | 0.14 ± 0.01 | 0.15 ± 0.02 | [6] |

| Half-life (t1/2, min) | 64 ± 12 | 66 ± 12 | 63 ± 12 | [6] |

Table 4: Comparative Pharmacokinetic Parameters of Gentamicin C Components in Piglets (Single IM Dose)

| Parameter | Gentamicin C1 | This compound | Gentamicin C2 | Reference |

| Cmax (μg/mL) | 12.3 ± 2.1 | 18.9 ± 3.2 | 22.1 ± 3.7 | [2] |

| Tmax (h) | 0.5 ± 0.2 | 0.5 ± 0.2 | 0.5 ± 0.2 | [2] |

| AUC (μg·h/mL) | 102 ± 18 | 158 ± 27 | 183 ± 31 | [2] |

Mechanism of Action and Resistance

The primary mechanism of action for all gentamicin components involves binding to the A-site of the 16S rRNA within the 30S ribosomal subunit of bacteria. This binding disrupts protein synthesis by causing misreading of the mRNA codon, leading to the production of non-functional proteins and ultimately bacterial cell death.

The structural differences, particularly at the 6'-position, can influence the binding affinity to the ribosome and their susceptibility to enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs), a common mechanism of bacterial resistance. For instance, the N-methylation in Gentamicin C1 can sterically hinder the action of certain AMEs, such as some acetyltransferases that target the 6'-amino group, rendering it more effective against specific resistant strains.

Experimental Protocols

Separation and Quantification of Gentamicin Components by HPLC

A common method for separating and quantifying the gentamicin C components is High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Workflow for HPLC Analysis:

Detailed Methodology (Representative Protocol): [7][8]

-

Sample Preparation: A known concentration of the gentamicin sulfate (B86663) sample is dissolved in water.

-

Derivatization: The sample is mixed with a derivatizing agent, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, to form fluorescent derivatives.

-

HPLC System: A reversed-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile, water, and an ion-pairing agent like sodium heptanesulfonate, with the pH adjusted.

-

Detection: The derivatives are detected using a fluorescence detector.

-

Quantification: The peak areas of the individual components are compared to those of known standards to determine their respective concentrations.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antibiotics against bacterial isolates.

Detailed Methodology (CLSI Guidelines): [9]

-

Preparation of Antibiotic Solutions: Serial twofold dilutions of each gentamicin component are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 35 ± 2 °C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vitro Nephrotoxicity Assessment

The cytotoxicity of gentamicin components on renal cells can be evaluated using cell lines such as human kidney-2 (HK-2) or porcine kidney (LLC-PK1) cells.

Detailed Methodology (Cell Viability Assay): [2]

-

Cell Culture: HK-2 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then exposed to various concentrations of the individual gentamicin components for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies mitochondrial metabolic activity.

-

IC50 Determination: The concentration of each component that causes a 50% reduction in cell viability (IC50) is calculated to compare their relative cytotoxicity.

-

Biomarker Analysis: Additionally, the expression of kidney injury biomarkers, such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL), can be measured in the cell culture supernatant or cell lysates using ELISA or qPCR to assess cellular damage[10][11].

In Vivo Ototoxicity Assessment

Animal models, such as guinea pigs or rats, are commonly used to evaluate the ototoxic potential of drugs. The Auditory Brainstem Response (ABR) is a non-invasive electrophysiological method to assess hearing function.

Detailed Methodology (ABR Measurement): [12]

-

Animal Model: A suitable animal model, such as the guinea pig, is chosen.

-

Baseline Measurement: A baseline ABR is recorded before drug administration. This involves placing electrodes on the scalp and delivering auditory stimuli (clicks or tone bursts) to the ear. The electrical responses from the auditory pathway are recorded and averaged.

-

Drug Administration: The animals are treated with the individual gentamicin components at specified doses and for a defined duration.

-

Follow-up ABR: ABR measurements are repeated at various time points during and after treatment.

-

Threshold Shift: An increase in the ABR threshold (the lowest sound intensity that elicits a response) indicates hearing loss and is used to quantify the degree of ototoxicity.

-

Histopathology: At the end of the study, the cochleae can be harvested for histological examination to assess for hair cell damage.

Conclusion

The subtle structural variations among Gentamicin C1, C1a, and C2 result in distinct biological profiles. While their antibacterial activities against susceptible wild-type bacteria are often comparable, significant differences can emerge against resistant strains. Furthermore, their propensities to cause nephrotoxicity and ototoxicity appear to differ, with some evidence suggesting a greater toxic potential for the C2 component. The pharmacokinetic disparities, particularly the higher clearance of C1, add another layer of complexity to their in vivo behavior. A thorough understanding of these differences is paramount for the development of safer and more effective gentamicin-based therapies, potentially through the formulation of optimized mixtures or the use of single, purified components. This guide provides a foundational resource for researchers and drug development professionals to navigate the intricacies of the gentamicin C complex.

References

- 1. researchgate.net [researchgate.net]

- 2. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. separationmethods.com [separationmethods.com]

- 8. scientificliterature.org [scientificliterature.org]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KIM-1 and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for assessing auditory brainstem response in mice using a four-channel recording system - PMC [pmc.ncbi.nlm.nih.gov]

Gentamicin C1A molecular weight and formula

An In-depth Technical Guide to Gentamicin (B1671437) C1a

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the aminoglycoside antibiotic Gentamicin C1a, focusing on its core physicochemical properties, analytical methodologies, and mechanism of action. The information is tailored for professionals in the fields of scientific research and drug development.

Core Properties of this compound

This compound is one of the major components of the gentamicin complex, an antibiotic produced by the fermentation of Micromonospora purpurea. It is classified as an aminoglycoside and functions by inhibiting protein synthesis in susceptible bacteria.

Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₉H₃₉N₅O₇ | [1][2][3] |

| Molecular Weight | 449.54 g/mol | [1][2][3] |

| CAS Number | 26098-04-4 | [1][2][4] |

| Appearance | White to light yellow solid; White Amorphous Powder | [2][4] |

| Melting Point | 107.00 °C | |

| Boiling Point | 675.20 °C |

Pharmacokinetic Profile in Beagles

The following table details the pharmacokinetic parameters of this compound following a single intravenous bolus dose of 4 mg/kg in beagles.[2][5][6]

| Parameter | Symbol | Value | Citation(s) |

| Mean Residence Time | MRT | 84 ± 12 min | [2][5][6] |

| Half-life | t½ | 66 ± 12 min | [2][5] |

| Clearance | CL | 1.81 ± 0.26 ml min⁻¹ kg⁻¹ | [2][5][6] |

| Volume of Distribution at Steady State | Vss | 0.14 ± 0.01 liter kg⁻¹ | [2][5][6] |

Mechanism of Action

This compound exerts its bactericidal effect by targeting the bacterial ribosome. Specifically, it binds to the A site on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[7][8] This interaction disrupts the fidelity of protein synthesis by causing misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[7] Ultimately, this disruption of essential protein synthesis and the production of aberrant proteins leads to bacterial cell death.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in biological matrices and for the structural elucidation of its interactions.

HPLC Method for Quantification in Plasma and Urine

This protocol is adapted from a validated method for the separate analysis of gentamicin components (C1, C1a, and C2) in biological fluids.[1][4]

Objective: To quantify the concentration of this compound in plasma and urine samples.

Principle: Gentamicin is extracted from the biological matrix using solid-phase extraction (SPE), derivatized with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) to allow for UV detection, and then separated and quantified using reversed-phase high-performance liquid chromatography (HPLC).

Methodology:

-

Sample Preparation & Solid-Phase Extraction (SPE):

-

Plasma samples are collected in heparin-containing tubes and centrifuged to separate the plasma.

-

Gentamicins are extracted from the plasma or urine using a polymer-phase SPE cartridge. The extraction is facilitated by the use of a Tris buffer.[1]

-

-

Derivatization:

-

The derivatization is performed directly in the SPE cartridge.

-

A reagent containing FDNB is added to the cartridge, reacting with the amino groups of gentamicin to form 2,4-dinitrophenyl (DNP) derivatives.[1]

-

The derivatized gentamicin is then eluted from the cartridge with acetonitrile (B52724).[1]

-

-

HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a UV-visible detector, autosampler, and column oven is used.[1]

-

Column: Symmetry™ C18 reversed-phase column (100 × 4.6 mm; 3.5 μm bead size).[1]

-

Mobile Phase: A mixture of 680 mL/L acetonitrile and 320 mL/L Tris buffer (8.3 mmol/L, pH 7.0).[1]

-

Flow Rate: 1.2 mL/min.[1]

-

Column Temperature: 25 °C.[1]

-

Detection: The eluent is monitored at a wavelength of 365 nm.[1]

-

Quantification: The detector response is linear, with a limit of quantification for this compound established at 0.1 mg/L. Recovery from plasma is approximately 72% and from urine is 98%.[1][4]

-

Structural Analysis of this compound-RNA Complex by NMR

The high-resolution three-dimensional structure of this compound in complex with a model RNA oligonucleotide mimicking the ribosomal A site has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][9]

Objective: To elucidate the specific molecular interactions between this compound and its ribosomal RNA target.

General Methodology:

-

Sample Preparation: A 27-nucleotide RNA oligomer that mimics the bacterial ribosomal A site is synthesized and purified. A 1:1 complex is formed by titrating the RNA sample (e.g., 3 mM concentration) with this compound.[7]

-

NMR Spectroscopy: A suite of multidimensional NMR experiments is performed to assign the proton resonances of both the RNA and the bound this compound.

-

Data Collection: Inter-proton distance restraints are derived from Nuclear Overhauser Effect (NOE) experiments. These NOEs provide crucial information about which atoms are close to each other in 3D space.

-

Structure Calculation: The experimental distance and dihedral angle restraints are used as inputs for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

-

Structural Analysis: The final, refined structure reveals that this compound binds in the major groove of the RNA A site. The analysis identifies specific hydrogen bonds and electrostatic interactions between the different rings of the antibiotic and conserved base pairs of the rRNA, providing a structural basis for its mechanism of action.[7][9]

References

- 1. scispace.com [scispace.com]

- 2. Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. separationmethods.com [separationmethods.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of gentamicin C(1), C(1a), and C(2) in beagles after a single intravenous dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]

Gentamicin C1a as a Precursor to Etimicin Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etimicin (B1242760), a fourth-generation aminoglycoside antibiotic, offers a promising alternative to conventional therapies due to its broad-spectrum activity and reduced toxicity profile. This technical guide provides a comprehensive overview of the synthesis of etimicin, utilizing Gentamicin (B1671437) C1a as the primary precursor. The synthesis is a semi-synthetic process involving the selective protection of amine groups, followed by N-ethylation at the 1-position. This document details the experimental protocols, presents quantitative data for key reaction steps, and illustrates the logical workflow of the synthesis. The information herein is intended to equip researchers and drug development professionals with the fundamental knowledge required for the efficient and scalable production of etimicin.

Introduction

Etimicin is a semi-synthetic aminoglycoside antibiotic derived from Gentamicin C1a.[1][2] It is distinguished by the addition of an ethyl group at the 1-N position of the 2-deoxystreptamine (B1221613) ring of the this compound molecule.[3][4] This structural modification results in an antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides.[5] Notably, etimicin has demonstrated a lower incidence of ototoxicity and nephrotoxicity compared to its parent compound, gentamicin.[6][7]

The synthesis of etimicin from this compound is a multi-step process that hinges on the selective protection of the more reactive amino groups to allow for the specific ethylation of the 1-amino group. A key intermediate in this process is 3,2',6'-tri-N-acetyl this compound, where the amino groups at the 3, 2', and 6' positions are protected by acetyl groups. This guide will focus on the synthesis of this critical intermediate and the subsequent steps to yield etimicin.

Synthesis Pathway Overview

The synthesis of etimicin from this compound can be logically divided into three main stages:

-

Selective Protection: The amino groups at the 3, 2', and 6' positions of this compound are selectively acetylated to form the intermediate, 3,2',6'-tri-N-acetyl this compound. This is a crucial step to ensure the subsequent ethylation occurs at the desired 1-N position.

-

N-Ethylation: The 1-amino group of the protected intermediate is ethylated.

-

Deprotection and Purification: The acetyl protecting groups are removed, and the final product, etimicin, is purified to a high degree.

The overall logical workflow for the synthesis is depicted in the following diagram:

References

- 1. Exclusive Production of this compound from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Etimicin | C21H43N5O7 | CID 9912913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative antibacterial activity of a novel semisynthetic antibiotic: etimicin sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new aminoglycoside etimicin shows low nephrotoxicity and ototoxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Gentamicin C1A: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Gentamicin (B1671437) C1A, a major component of the gentamicin antibiotic complex. Designed for researchers, scientists, and drug development professionals, this document consolidates key spectroscopic information from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these analytical techniques are also presented to facilitate the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Gentamicin C1A, offering a structured and easily comparable format.

Mass Spectrometry Data

| Ionization Mode | Mass Analyzer | m/z | Ion Type | Relative Abundance | Reference |

| APCI | Ion Trap | 450 | [M+H]⁺ | 55% | [1] |

| ESI | Q-TOF | 450.2924 | [M+H]⁺ | - | [2] |

| ESI | Not Specified | 472 | [M+Na]⁺ | - | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the complexity of the molecule and variations in experimental conditions (e.g., solvent, salt form), detailed chemical shift assignments for this compound are not consistently reported across the literature in a singular, comprehensive table. However, key distinguishing features have been noted. The provided information is a compilation from multiple sources.

¹H NMR Distinguishing Features in D₂O:

While a complete assigned spectrum is not available in the search results, ¹H NMR is used to identify the different components of the gentamicin complex.[1][4]

¹³C NMR Distinguishing Features:

Specific chemical shifts for the carbon atoms of this compound are used to differentiate it from other gentamicin components.[5]

Infrared (IR) Spectroscopy Data

The following data is for Gentamicin Sulfate, as data specific to the C1A component is not available. The spectrum is characterized by the functional groups present in the aminoglycoside structure.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3400 | N-H stretching vibrations | [6] |

| 2960 | Alkyl C-H stretching vibrations | [6] |

| 1631 | N-H bending vibrations (aromatic amine) | [6] |

| 1531 | N-H bending vibrations (aromatic amine) | [6] |

| 1045-1169 | Not specified | [4] |

| 2715-2850 | Not specified | [4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

This compound, like other aminoglycosides, lacks significant UV-absorbing chromophores, making direct UV-Vis analysis challenging for structural elucidation.[7] Quantitative analysis is often performed indirectly after derivatization or complexation.

| Method | Wavelength (λmax) | Notes | Reference |

| Direct | ~202 nm | In water, for quantitative assay of the gentamicin complex. | [8] |

| Indirect (complex with Cu²⁺) | 291 nm | Derivative spectrophotometry of the complex. | [9] |

| Indirect (derivatization with 1-fluoro-2,4-dinitrobenzene) | 365 nm | For quantification of 2,4-dinitrophenyl derivatives. | [1][10][11] |

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments cited in this guide.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: HPLC-MS/MS

-

Sample Preparation: Gentamicin components are first separated by High-Performance Liquid Chromatography (HPLC). The analytes, dissolved in a solution of methanol (B129727) and 0.05 mol/L ammonium (B1175870) acetate (B1210297) (1:1 by volume), are injected into the liquid chromatography-mass spectrometry interface.[1][12]

-

Chromatographic Separation:

-

Mass Spectrometry:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and differentiate between gentamicin components.

Methodology:

-

Sample Preparation: A 15% w/v solution of Gentamicin Sulfate USP Reference Standard is prepared in D₂O.[9] Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is used as an internal standard.[9]

-

Instrumentation: A Varian VXR-300S NMR spectrometer or a Bruker WH-90 can be used.[1][13]

-

Data Acquisition:

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: The sample is ground to a powder. For quantitative analysis, dilutions can be made with spectroscopic grade potassium bromide (KBr) on a %w/w basis.

-

Instrumentation: An ATR-FTIR spectrophotometer with a diamond reader is utilized.

-

Data Acquisition: The spectrum is recorded directly from the powdered sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To quantify this compound, often after derivatization.

Methodology: Indirect Quantification via Derivatization

-

Extraction: Gentamicins are extracted from the biological matrix using a Tris buffer and polymer phase solid-phase extraction.

-

Derivatization: Derivatization is carried out in the solid-phase extraction cartridge with 1-fluoro-2,4-dinitrobenzene.[1]

-

Separation: The 2,4-dinitrophenyl derivatives are separated using reversed-phase HPLC.[1]

-

Column: Symmetry™ C18 reversed-phase column (100 × 4.6 mm; 3.5 μm bead size) with a C18 precolumn.[1]

-

Mobile Phase: 680 mL/L acetonitrile (B52724) and 320 mL/L Tris buffer (8.3 mmol/L, titrated to pH 7.0 with HCl).[1]

-

Flow Rate: 1.2 mL/min.[1]

-

-

Detection: The chromatographic eluent is monitored at 365 nm.[1]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C19H39N5O7 | CID 72396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Development of a Fourier transform infrared spectroscopy coupled to UV-Visible analysis technique for aminosides and glycopeptides quantitation in antibiotic locks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Assay Development for Aminoglycosides by HPLC with Direct UV Detection. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. ijpbs.com [ijpbs.com]

- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 9. usp-pqmplus.org [usp-pqmplus.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Assay Development for Aminoglycosides by HPLC with Direct UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

The Biological Activity Spectrum of Gentamicin C1a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin (B1671437), a broad-spectrum aminoglycoside antibiotic complex produced by Micromonospora purpurea, is a critical tool in combating severe infections caused by Gram-negative bacteria and some Gram-positive organisms.[1] The commercial gentamicin complex is primarily composed of five major components: C1, C1a, C2, C2a, and C2b.[2][3] Among these, Gentamicin C1a is a significant component, and understanding its specific biological activity is crucial for optimizing therapeutic strategies and developing novel antibiotic agents. This technical guide provides an in-depth analysis of the biological activity spectrum of this compound, including its mechanism of action, antibacterial efficacy, and toxicological profile, supported by experimental methodologies and visual representations of key pathways.

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[4][5] The primary site of action is the 30S ribosomal subunit.[4][5]

The binding of this compound to the 16S ribosomal RNA (rRNA) within the 30S subunit induces a conformational change in the A-site, the location where aminoacyl-tRNA decodes the messenger RNA (mRNA) codon.[6][7] This interference leads to two primary consequences:

-

Inhibition of Protein Synthesis Initiation: By binding to the 30S subunit, this compound can block the formation of the initiation complex, thereby preventing the start of protein synthesis.[5]

-

Miscoding and Premature Termination: The presence of this compound in the A-site leads to the misreading of the mRNA codon, causing the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins. Additionally, it can lead to premature termination of translation.[4][6]

The accumulation of these aberrant proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.

Antibacterial Spectrum of this compound

This compound exhibits broad-spectrum activity against a range of Gram-negative and some Gram-positive bacteria. Its potency is often compared to the other gentamicin components and the commercial mixture.

Quantitative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species as reported in the literature. For comparison, data for other gentamicin components are also included where available.

| Bacterial Species | This compound MIC (µg/mL) | Gentamicin C1 MIC (µg/mL) | Gentamicin C2 MIC (µg/mL) | Gentamicin C2a MIC (µg/mL) | Gentamicin C2b MIC (µg/mL) | Reference |

| Escherichia coli | Similar to other C-subtypes | Similar to other C-subtypes | Similar to other C-subtypes | Similar to other C-subtypes | Similar to other C-subtypes | [8] |

| Klebsiella pneumoniae | Similar to other C-subtypes | Similar to other C-subtypes | Similar to other C-subtypes | Similar to other C-subtypes | Similar to other C-subtypes | [8] |

| Pseudomonas aeruginosa | Lower than C1 | - | - | - | - | [8] |

| Staphylococcus aureus | Lower than C1 | - | - | - | - | [8] |

| Methicillin-resistantStaphylococcus aureus (MRSA) | 0.5 | 0.5 | 0.25 | 0.25 | 0.5 | [9] |

| Acinetobacter baumannii | 1 | 1 | 0.5 | 0.5 | 1 | [9] |

| Enterobacter cloacae | 0.5 | 0.5 | 0.25 | 0.25 | 0.5 | [9] |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Studies have shown that while the different C-subtypes of gentamicin have broadly similar antibacterial activity, some variations exist. For instance, this compound has demonstrated slightly lower MIC values than C1 against S. aureus and P. aeruginosa.[8] However, these differences are often not considered clinically significant.[8]

Activity Against Resistant Strains

The emergence of antibiotic resistance is a major clinical challenge. This compound's efficacy can be compromised by bacterial resistance mechanisms, primarily:

-

Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the structure of this compound, preventing it from binding to the ribosome.[9]

-

Alterations in the Ribosomal Target: Mutations in the 16S rRNA can reduce the binding affinity of this compound.

-

Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as modifications to porin channels, can limit the uptake of this compound. Additionally, bacteria can acquire efflux pumps that actively transport the antibiotic out of the cell.[4]

Synergistic Effects

The combination of this compound with other classes of antibiotics can result in synergistic bactericidal activity. This is particularly evident with agents that inhibit cell wall synthesis, such as beta-lactams (e.g., penicillin and cefepime).[10][11] The proposed mechanism for this synergy is that the cell wall inhibitor increases the permeability of the bacterial cell membrane, facilitating the uptake of this compound to its ribosomal target.[10]

-

With Penicillin: Synergism has been demonstrated against species of the Bacteroides melaninogenicus group.[10]

-

With Cefepime (B1668827): A combination of gentamicin and cefepime has been shown to completely eradicate P. aeruginosa biofilms.[11]

-

With Ciprofloxacin (B1669076): Synergistic effects have also been observed with ciprofloxacin against P. aeruginosa biofilms.[11]

Toxicological Profile: Ototoxicity and Nephrotoxicity

A significant limitation to the clinical use of gentamicin is its potential for ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys).[12][13] These adverse effects are dose-dependent and can be irreversible.

Nephrotoxicity

Gentamicin is actively taken up by the proximal tubule cells of the kidneys, where it accumulates and can reach high concentrations.[14] The proposed mechanism of nephrotoxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and ultimately apoptosis and necrosis of renal cells.

Ototoxicity

The mechanism of ototoxicity is also linked to the production of ROS within the inner ear, leading to damage and death of sensory hair cells in the cochlea and vestibular system. This can result in hearing loss and balance problems.[12]

Some studies suggest that the different gentamicin components may have varying toxic potentials. For instance, it has been reported that this compound exhibits minimal cochlear effects compared to other components.[3]

References

- 1. scispace.com [scispace.com]

- 2. pragolab.cz [pragolab.cz]

- 3. Exclusive Production of this compound from Micromonospora purpurea by Metabolic Engineering | MDPI [mdpi.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]

- 7. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissociating antibacterial from ototoxic effects of gentamicin C-subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergism between penicillin, clindamycin, or metronidazole and gentamicin against species of the Bacteroides melaninogenicus and Bacteroides fragilis groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic Effects of Gentamicin, Cefepime, and Ciprofloxacin on Biofilm of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gentamicin-Induced Ototoxicity and Nephrotoxicity Vary with Circadian Time of Treatment and Entail Separate Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nephrotoxicity and ototoxicity: Significance and symbolism [wisdomlib.org]

- 14. researchgate.net [researchgate.net]

Gentamicin C1A: A Comprehensive Technical Guide

CAS Number: 26098-04-4